Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O4. This compound is characterized by its unique structure, which includes a piperazine ring and an ethyl ester functional group. It is primarily utilized in scientific research, particularly in chemistry and biology, for its potential therapeutic effects and as an intermediate in the synthesis of more complex molecules.
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can be sourced from various chemical suppliers and is classified as a piperazine derivative. It falls under the category of organic compounds that are often explored for their biological activity and utility in medicinal chemistry.
The synthesis of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 4-(methoxycarbonyl)phenylpiperazine with ethyl chloroformate. This reaction is conducted in an organic solvent, such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The following steps outline the synthesis process:
Industrial production methods often scale up these reactions to optimize yield and purity while maintaining strict control over reaction parameters such as temperature and pressure .
The molecular structure of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate features a piperazine ring substituted with a methoxycarbonyl group on one phenyl ring and an ethyl ester on the carboxylic acid.
The compound can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm its structural integrity .
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can participate in several chemical reactions:
The mechanism of action for Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with biological macromolecules, potentially influencing various biochemical pathways. While specific data on its mechanism remains limited, studies suggest it may modulate receptor activity or enzyme function due to its structural characteristics.
Research indicates that compounds with similar structures often exhibit activity at neurotransmitter receptors or enzymes involved in metabolic pathways. Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects .
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has several applications across different fields:
Piperazine-carboxylate derivatives are typically synthesized through sequential functionalization of the piperazine core. A common approach involves nucleophilic aromatic substitution (SNAr) on activated aryl halides using N-protected piperazines, followed by esterification or carbamate formation. For example, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9) is synthesized via Boc protection of 1-(4-aminophenyl)piperazine, achieving a high-purity intermediate for further derivatization [7] . Similarly, CDK inhibitors like Palbociclib and Ribociclib employ SNAr reactions between halogenated pyrimidines and N-Boc-piperazine, with yields optimized to >90% through leaving group modifications (e.g., sulfoxide to chloride) and magnesium base activation [1].
For Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, a representative route comprises:
Transition metal catalysis and base-mediated reactions are pivotal for constructing ester and carbamate functionalities. Palladium-catalyzed Buchwald-Hartwig amination enables C–N coupling between aryl halides and piperazines, though residual metal contamination necessitates costly purification. This drove the adoption of transition metal-free methods, such as using lithium bis(trimethylsilyl)amide (LiHMDS) to activate piperazine nucleophiles for coupling with chloropyrimidines (e.g., in Trilaciclib synthesis) [1].
Table 1: Catalytic Methods for Key Bond Formations
Bond Formed | Catalyst/Reagent | Yield | Application Example |
---|---|---|---|
C–N (Aryl-Piperazine) | Pd(dppf)Cl₂ | 75–85% | Palbociclib intermediate [1] |
C–N (Aryl-Piperazine) | LiHMDS | >90% | Ribociclib [1] |
Carbamate (N–COO) | K₂CO₃ (base) | 95% | Ethyl 4-(1-methylethyl)piperazine-1-carboxylate [4] |
Ester (C–OO) | DCC/DMAP | 80% | Methyl ester in cyclopentanecarboxamide derivatives [3] |
Carbamate installation often employs non-catalytic conditions, such as refluxing piperazines with ethyl chloroformate in acetonitrile with potassium carbonate, yielding >95% of protected derivatives [4]. Esterification of aryl acids uses DCC/DMAP or thionyl chloride followed by methanol, though microwave assistance can reduce reaction times [3] [6].
Solvent-free and energy-enhanced techniques significantly improve efficiency and sustainability. Ethyl 4-(1-methylethyl)piperazine-1-carboxylate (CAS: 61014-91-3) was synthesized in 98% yield by heating N-isopropylpiperazine with ethyl chloroformate in solvent-free conditions with K₂CO₃, minimizing waste and simplifying purification [4]. Microwave irradiation further accelerates reactions, such as:
These methods enhance atom economy and reduce byproducts, aligning with green chemistry principles.
Protecting groups resolve N-selectivity challenges during piperazine derivatization. The tert-butyloxycarbonyl (Boc) group is predominant due to its stability during arylations and ease of removal under mild acids (e.g., HCl/dioxane). For instance, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9) undergoes Boc deprotection post-arylation, exposing the secondary amine for carbamoylation without side reactions [7] .
Table 2: Protecting Groups in Piperazine Chemistry
Protecting Group | Installation Reagent | Deprotection Conditions | Key Advantage |
---|---|---|---|
Boc | Boc₂O, base (e.g., Et₃N) | HCl or TFA | Prevents dialkylation; acid-labile |
Carboxybenzyl (Cbz) | Cbz-Cl, base | H₂/Pd-C | Orthogonal to Boc; hydrogenolytic removal |
Ethoxycarbonyl | Ethyl chloroformate | LiOH or BBr₃ | Stable to nucleophiles |
Alternative groups like ethoxycarbonyl (e.g., in Ethyl 4-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carboxylate) offer stability but require harsher deprotection conditions [8].
Patent routes prioritize scalability, cost, and impurity control. Process A for Brexpiprazole intermediates uses Ullmann coupling between 1-benzothiophene and piperazine, but requires copper scavengers to remove metal residues. In contrast, Process B employs SNAr on nitro-activated heterocycles, yielding higher-purity arylpiperazines but generating stoichiometric waste [2] [6].
Table 3: Patent Routes for Piperazine-Carboxylates
Compound | Key Step | Conditions | Yield | Purity |
---|---|---|---|---|
Brexpiprazole intermediate | Ullmann coupling | CuI/L-proline, K₃PO₄, 110°C | 82% | 95% (requires charcoal treatment) [2] |
Abemaciclib analog | SNAr | LiHMDS, THF, –78°C | 94% | >99% [1] |
Methyl piperazine-carboxylate | Esterification | SOCl₂/MeOH, reflux | 85% | 98% [3] |
Notably, LiHMDS-mediated couplings in Ribociclib synthesis achieve >99% purity without chromatography, underscoring the advantage of metal-free pathways for pharmaceutical production [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7